molecular formula C7H10N2O3 B8706051 N-Methoxy-N-methyl-4-methyl-5-oxazolecarboxamide

N-Methoxy-N-methyl-4-methyl-5-oxazolecarboxamide

Cat. No. B8706051
M. Wt: 170.17 g/mol
InChI Key: PNTRKGWJWHTFAU-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-4-methyl-5-oxazolecarboxamide is a useful research compound. Its molecular formula is C7H10N2O3 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methoxy-N-methyl-4-methyl-5-oxazolecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methoxy-N-methyl-4-methyl-5-oxazolecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-Methoxy-N-methyl-4-methyl-5-oxazolecarboxamide

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

N-methoxy-N,4-dimethyl-1,3-oxazole-5-carboxamide

InChI

InChI=1S/C7H10N2O3/c1-5-6(12-4-8-5)7(10)9(2)11-3/h4H,1-3H3

InChI Key

PNTRKGWJWHTFAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=N1)C(=O)N(C)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Methyl-5-oxazolecarbonyl chloride (15 g) and N,O-dimethylhydroxylamine hydrochloride (11 g) in dry chloroform (100 ml) were cooled to 0° C. and dry pyridine (28.5 g) was added. The mixture was allowed to warm to room temperature. After 30 minutes aqueous sodium hydrogen carbonate was added and the organic layer separated. The aqueous layer was extracted with dichloromethane. The combined organic layers were washed, dried and evaporated. The residue was purified by flash chromatography to yield the title compound as a white solid. M.p. 59°-60° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-methyl-1,3-oxazole-5-carboxylic acid (4.00 g, 31.5 mmol) in thionyl chloride (4 ml) were added 0.4 ml N,N-dimethylformamide and the mixture was refluxed for 2 hours. After cooling, the volatiles were removed in vacuo and the remaining material was suspended in tetrahydrofuran (10 ml). This suspension was added to a stirred suspension of N,O-dimethyl-hydroxylamine hydrochloride (3.38 g, 34.6 mmol) and triethylamine (9.55 g, 94.4 mmol) in tetrahydrofuran (10 ml). The reaction mixture was stirred at room temperature for 20 h. After evaporation of the solvent in vacuo dichloromethane and 1N HCl were added. The phases were separated, the organic layer was washed with brine, dried over MgSO4, filtered and concentrated in vacuo. Purification of the crude material on silica gel afforded N-methoxy-N,4-dimethyl-1,3-oxazole-5-carboxamide (2.58 g, 45%) as an orange solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step Two
Quantity
9.55 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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